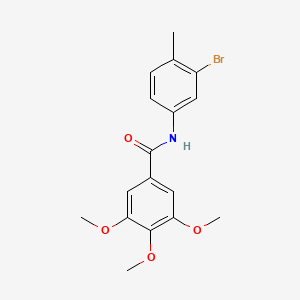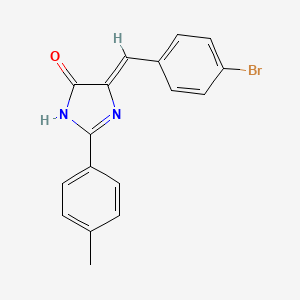![molecular formula C22H27NO6S B11080381 Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 385381-19-1](/img/structure/B11080381.png)
Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two DHFR inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents.
Uniqueness
Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .
Properties
CAS No. |
385381-19-1 |
|---|---|
Molecular Formula |
C22H27NO6S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO6S/c1-12(2)29-22(25)18-14-8-6-7-9-17(14)30-21(18)23-20(24)13-10-15(26-3)19(28-5)16(11-13)27-4/h10-12H,6-9H2,1-5H3,(H,23,24) |
InChI Key |
WTWFCPPAXLJFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methylcyclohexyl)carbonyl]leucine](/img/structure/B11080299.png)
![7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11080307.png)
![(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11080311.png)
![2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11080329.png)
![2-(2-Hydroxy-1-naphthyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11080331.png)
![6',6'-dimethyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidin]-2'(3'H)-one](/img/structure/B11080332.png)
![N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11080335.png)


![3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)](/img/structure/B11080356.png)
![{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11080359.png)
![Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate](/img/structure/B11080363.png)
![N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11080383.png)
![Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate](/img/structure/B11080385.png)
